

A Comprehensive Technical Guide to 5,5-Diphenylhydantoin (Phenytoin)

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Compound of Interest

Compound Name: Hydantoin

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Introduction

5,5-Diphenyl**hydantoin**, commonly known as Phenytoin, is a well-established anticonvulsant medication used in the management of a variety of seizure disorders.[1][2] First synthesized in 1908 and approved for therapeutic use in 1953, its primary mechanism of action involves the modulation of voltage-gated sodium channels in the brain.[3] This technical guide provides an in-depth overview of the core physical and chemical properties of 5,5-diphenyl**hydantoin**, along with detailed experimental protocols and visual representations of its mechanism of action and synthesis workflow.

Physical and Chemical Properties

5,5-Diphenyl**hydantoin** is a white, crystalline powder that is odorless and tasteless.[4][5][6] It is a derivative of **hydantoin**, featuring two phenyl substituents at the 5th position of the imidazolidine-2,4-dione ring.[4]

Table 1: General and Physical Properties of 5,5-Diphenylhydantoin

Property	Value	References
Molecular Formula	C ₁₅ H ₁₂ N ₂ O ₂	[4][7]
Molecular Weight	252.27 g/mol	[4][8]
Appearance	Fine white or almost white crystalline powder	[4][5]
Melting Point	292 - 298 °C	[4][7][8][9]
Density	1.26 g/cm ³	[8]
Bulk Density	400 - 450 kg/m ³	[7][8]
Ignition Temperature	550 °C	[8]

Table 2: Solubility Profile of 5,5-Diphenylhydantoin and its Sodium Salt

Solvent	5,5-Diphenylhydantoin (Free Acid)	5,5-Diphenylhydantoin Sodium Salt	References
Water	Practically insoluble (<0.1 mg/mL)	1 g / 66 mL (solutions may be turbid unless pH > 11.7)	[4][10]
Ethanol	1 g / 60 mL	1 g / 10.5 mL	[10]
Acetone	1 g / 30 mL	Insoluble	[10]
DMSO	Soluble	Soluble	[9][11]
Chloroform	Insoluble	Insoluble	[10]
Diethyl Ether	Slightly soluble	Insoluble	[6][10]
Aqueous Base	Soluble	Soluble	[10]

Table 3: Chemical and Pharmacokinetic Properties

Property	Value	References
CAS Number	57-41-0	[4][8]
pKa	8.06 - 8.3	[12][13][14]
LogP	2.5	[15]

Experimental Protocols

Synthesis of 5,5-Diphenylhydantoin (Biltz Synthesis)

This protocol describes a common laboratory synthesis of 5,5-diphenylhydantoin from benzil and urea, a method known as the Biltz Synthesis.[16] The reaction involves a base-catalyzed addition of urea to benzil, followed by a benzilic acid rearrangement.[16]

Materials:

- Benzil
- Urea
- Ethanol (95%)
- Potassium Hydroxide (KOH) solution (30% aqueous) or Sodium Hydroxide (NaOH) solution (30% aqueous)[17][18]
- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (6M)[16][19]
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Ice-water bath

Procedure:

- In a round-bottom flask, combine benzil and urea with 95% ethanol.[16][18]
- Slowly add the aqueous solution of KOH or NaOH to the mixture while stirring.[16][18]
- Attach a reflux condenser and heat the mixture under reflux with constant stirring for approximately 1 to 2.5 hours.[16][17]
- After the reflux period, cool the reaction mixture to room temperature.[16] Any sparingly soluble solids can be removed by gravity filtration at this stage.[16]
- Further cool the filtrate in an ice-water bath.[16]
- Acidify the cooled filtrate by slowly adding 6M HCl or H₂SO₄ until the pH is acidic, which will cause the 5,5-diphenyl**hydantoin** to precipitate out as a white solid.[16][19]
- Collect the precipitated product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[16]
- The crude product can be purified by recrystallization from 95% ethanol to yield fine white, needle-shaped crystals.[16]
- Dry the purified product in an oven or air dry. The expected melting point of the purified product is between 292-298 °C.[3][4][8]

Determination of pKa' by Potentiometric Titration

This method determines the apparent acid dissociation constant (pKa') of 5,5-diphenyl**hydantoin**.

Materials:

- 5,5-Diphenyl**hydantoin**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Ethanol (95%)

- Calibrated pH meter with an electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Accurately weigh a sample of previously dried 5,5-diphenyl**hydantoin** and dissolve it in a suitable volume of 95% ethanol in a beaker, with gentle heating if necessary.[\[6\]](#)
- Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
- Allow the solution to equilibrate to a constant temperature.
- Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.[\[6\]](#)
- After each addition of NaOH, record the volume added and the corresponding pH reading from the meter. Continue the titration well past the equivalence point.
- Plot a titration curve of pH versus the volume of NaOH added.
- The pK_a' is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to find the equivalence point, and then finding the pH at half that volume. An apparent pK_a' of approximately 8.06 has been reported using this methodology.[\[12\]](#)

Determination of Aqueous Solubility

This protocol outlines the equilibrium solubility method to determine the solubility of 5,5-diphenyl**hydantoin** in aqueous buffer solutions.[\[12\]](#)[\[15\]](#)

Materials:

- 5,5-Diphenyl**hydantoin**

- Phosphate buffer solutions of various pH values (e.g., pH 5.4 and 7.4)[12]
- Vials with screw caps
- Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)[15]
- Centrifuge
- Micropipettes
- 0.22 µm syringe filters
- High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometric method for concentration analysis.

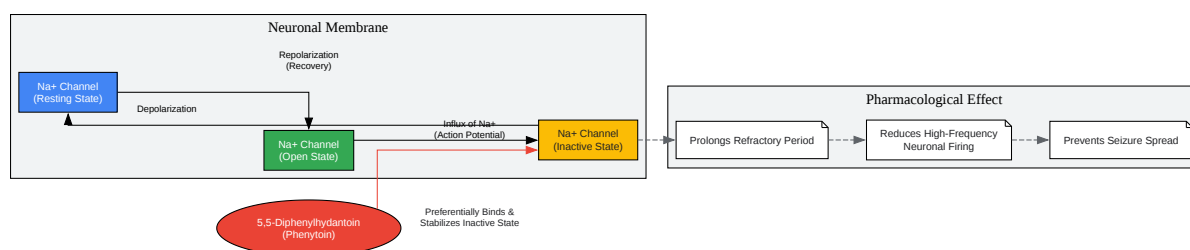
Procedure:

- Add an excess amount of 5,5-diphenyl**hydantoin** to separate vials containing a known volume of each buffer solution.[15]
- Seal the vials and place them in a shaker, agitating them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
- After equilibration, remove the vials and allow any undissolved solid to settle.
- Carefully withdraw a sample of the supernatant. To remove any remaining undissolved microcrystals, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter.[15]
- Accurately dilute the clear filtrate with a suitable solvent.
- Determine the concentration of 5,5-diphenyl**hydantoin** in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[15]
- The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL). For instance, the intrinsic solubility in pH 6.5 buffer at 25°C is approximately 25 µg/mL.[15]

Mechanism of Action and Experimental Workflows

Primary Mechanism of Action: Sodium Channel Blockade

The principal anticonvulsant effect of 5,5-diphenylhydantoin is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.^{[1][2][11][20]} It exhibits a use-dependent and voltage-dependent action, meaning it preferentially binds to and stabilizes the inactive state of these channels.^{[1][20][21]} This action slows the rate of recovery of the channels, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizure activity.^{[1][2]} By limiting the repetitive firing of action potentials, phenytoin prevents the spread of seizure discharges in the brain, particularly in the motor cortex.

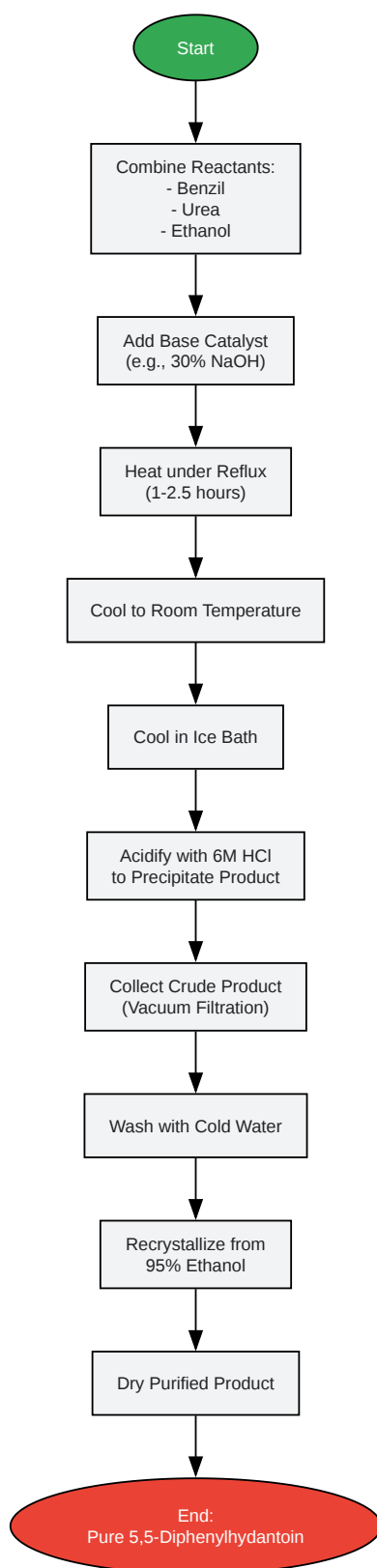


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Caption: Mechanism of action of 5,5-diphenylhydantoin on voltage-gated sodium channels.

Workflow for the Synthesis of 5,5-Diphenylhydantoin

The following diagram illustrates the key steps involved in the Biltz synthesis of 5,5-diphenylhydantoin as described in the experimental protocol section.



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Caption: Experimental workflow for the synthesis of 5,5-diphenylhydantoin.

Chemical Reactivity and Incompatibilities

5,5-Diphenylhydantoin is an amide and can react as a weak acid.[3][14] It is incompatible with strong oxidizing agents and strong bases.[3][5] The sodium salt of phenytoin is more commonly used in formulations due to its higher solubility, but its solutions can be highly alkaline (pH up to 12 for injectable forms) and are prone to precipitation if mixed with acidic solutions or dextrose infusions.[13][22] Therefore, it is typically diluted in 0.9% sodium chloride or lactated Ringer's injection for intravenous administration.[22]

Conclusion

This technical guide has provided a detailed summary of the essential physical and chemical properties of 5,5-diphenylhydantoin. The tabulated data offers a quick reference for key quantitative values, while the detailed experimental protocols provide practical methodologies for its synthesis and characterization. The visualized mechanism of action and synthesis workflow serve to clarify complex processes relevant to both research and drug development. A thorough understanding of these core characteristics is fundamental for the safe handling, effective formulation, and continued study of this important antiepileptic agent.

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